Cas no 7210-76-6 (ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate)

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Ethyl 2-amino-4-methyl-5-thiazolecarboxy late
- Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
- ethyl 2-amino-5-methylthiazole
- ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate
- 2-Amino-4-methyl-5-ethoxycarbonyl-thiazole
- 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester
- 2-amino-5-carbethoxy-4-methylthiazole
- AKOS BB-9152
- BUTTPARK 34 1-17
- ethyl 2-amino-4-methyl-thiazole-5-carboxylate
- IFLAB-BB F1920-0015
- 2-Amino-4-methylthiazole-5-carboxylic Acid Ethyl Ester
- Ethyl2-amino-4-methylthiazole-5-carboxylate
- Ethyl 2-amino-4-methyl thiazole-5-carboxylate
- 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, ethyl ester
- WZHUPCREDVWLKC-UHFFFAOYSA-N
- 2-amino-4-methyl-5-thiazolecarboxylic acid ethyl ester
- 2-Amino-4-methylthiazole-5-carboxylic acid ethyl
- AB-601/30963021
- 2-Amino-4-methyl-thiazole-5-carboxylic acid ethyl ester
- 8M-594S
- PD021254
- SY007293
- SCHEMBL244752
- SR-01000431778
- Ethyl 2-amino4-methylthiazole-5-carboxylate
- FT-0636391
- AM20100687
- BP-13312
- 2-Amino-4-methyl-5-carbethoxythiazole
- AKOS000113922
- J-520698
- Oprea1_686518
- 2-Amino-4-methyl-5-(ethoxycarbonyl)thiazole
- CBDivE_011946
- A9399
- A837424
- MFCD00123414
- BCP21447
- CS-W002386
- MB00691
- Ethyl 2-amino-4-methyl-5-thiazolylcarboxylate
- EU-0004739
- SR-01000431778-1
- ethyl 2-amino-4-methyl-5-thiazole carboxylate
- DTXSID60322018
- Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97%
- NSC-400231
- Oprea1_412981
- Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate #
- 2-amino-4-methyl-thiazole-5-carboxylic acid, ethyl ester
- BB 0238178
- HY-W002386
- Z48847590
- NSC400231
- Ethyl 2-Amino-4-methyl-5-thiazolecarboxylate
- EN300-34151
- 7210-76-6
- HMS559C03
- SR-01000431778-2
- 2-Amino-4-methyl-5-thiazolecarboxylic acid, ethyl ester
- AC-6514
- 2-Amino-5-(ethoxycarbonyl)-4-methylthiazole
- F1080-0004
- Maybridge1_006207
- NS00018265
- CCG-1970
- E0898
- BBL007631
- ALBB-000267
- STK397356
- DB-000597
- DTXCID60273137
- ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
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- MDL: MFCD00123414
- インチ: 1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9)
- InChIKey: WZHUPCREDVWLKC-UHFFFAOYSA-N
- ほほえんだ: S1C(N([H])[H])=NC(C([H])([H])[H])=C1C(=O)OC([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 186.04600
- どういたいしつりょう: 186.046
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.4
- ひょうめんでんか: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.283
- ゆうかいてん: 176.0 to 180.0 deg-C
- ふってん: 313.1 °C at 760 mmHg
- フラッシュポイント: 143.1℃
- 屈折率: 1.579
- すいようせい: 不溶性
- PSA: 93.45000
- LogP: 1.79160
- ようかいせい: 水に溶けない
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S36/37/39-S22
-
危険物標識:
- リスク用語:R22; R36/37/38
- セキュリティ用語:S22;S26;S36/37/39
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D508181-1g |
2-AMino-4-Methyl-5-ethoxycarbonyl-thiazole |
7210-76-6 | 97% | 1g |
$100 | 2024-05-24 | |
abcr | AB116459-25 g |
Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97%; . |
7210-76-6 | 97% | 25g |
€101.30 | 2023-06-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65644-250mg |
ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate |
7210-76-6 | 98% | 250mg |
¥160.00 | 2023-09-08 | |
Enamine | EN300-34151-0.1g |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |
7210-76-6 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Life Chemicals | F1080-0004-0.25g |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |
7210-76-6 | 95% | 0.25g |
$18.0 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16896-100g |
Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% |
7210-76-6 | 97% | 100g |
¥15291.00 | 2023-02-28 | |
Ambeed | A175434-10g |
Ethyl 2-amino-4-methylthiazole-5-carboxylate |
7210-76-6 | 97% | 10g |
$13.00 | 2022-05-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80680-5g |
Ethyl 2-amino-4-methylthiazole-5-carboxylate |
7210-76-6 | 97% | 5g |
¥19.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80680-100g |
Ethyl 2-amino-4-methylthiazole-5-carboxylate |
7210-76-6 | 97% | 100g |
¥546.0 | 2021-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65644-5g |
ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate |
7210-76-6 | 98% | 5g |
¥2031.00 | 2023-09-08 |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 関連文献
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1. Preparation and reactions of 2-amino- and 2-acetamido-4-methylthiazole-5-carbohydrazides: revision of the literatureG. Denis Meakins,Charles Willbe J. Chem. Soc. Perkin Trans. 1 1977 908
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2. CCX.—The polymerisation of keten. cycloButan-1 : 3-dione (“acetylketen”)Frances Chick,Norman Thomas Mortimer Wilsmore J. Chem. Soc. Trans. 1910 97 1978
-
3. 162. The action of thionyl chloride on 2 : 4-dimethylthiazole-5-carboxylic acidW. R. Boon J. Chem. Soc. 1945 601
-
4. 107. Molecular rearrangements. Part IV. The thermal rearrangement of N-chloroacetanilideC. C. Beard,J. R. B. Boocock,W. J. Hickinbottom J. Chem. Soc. 1960 520
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylateに関する追加情報
Ethyl 2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, identified by the CAS registry number 7210-76-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The structure of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate features a thiazole ring system with an amino group at position 2, a methyl group at position 4, and an ethyl ester group at position 5. These structural elements contribute to its unique chemical properties and reactivity.
The thiazole ring system is a five-membered heterocycle containing one sulfur and one nitrogen atom. Such structures are known for their stability and ability to participate in various chemical reactions, making them valuable in organic synthesis. The presence of the amino group at position 2 introduces additional reactivity, enabling the compound to act as a nucleophile in certain reactions. Meanwhile, the methyl group at position 4 adds steric bulk to the molecule, potentially influencing its interactions with biological targets. The ethyl ester group at position 5 not only enhances solubility but also serves as a functional group that can be readily modified in further synthetic steps.
Recent studies have highlighted the potential of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate as a precursor for the synthesis of bioactive molecules. For instance, researchers have explored its use in the development of anti-inflammatory agents and antioxidants. The amino group at position 2 has been shown to play a critical role in these activities by facilitating hydrogen bonding interactions with biological targets. Additionally, the methyl group at position 4 contributes to the molecule's lipophilicity, which is essential for its ability to cross cellular membranes and interact with intracellular targets.
One of the most promising applications of this compound lies in its potential as an intermediate in drug design. By modifying the substituents on the thiazole ring or altering the ester group, chemists can tailor the compound's properties to target specific biological pathways. For example, recent research has focused on converting the ethyl ester into other ester derivatives or even into free carboxylic acids to explore their pharmacokinetic profiles. These modifications have shown promise in enhancing bioavailability and reducing toxicity.
Moreover, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its role in agricultural applications. Certain derivatives of this compound have demonstrated activity as plant growth regulators and pesticides. The ability of this compound to influence plant metabolism suggests that it could be developed into environmentally friendly agrochemicals that promote sustainable agriculture.
In terms of synthesis, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate can be prepared through various routes depending on the starting materials and reaction conditions. One common approach involves cyclization reactions where appropriate precursors are combined under conditions that favor thiazole formation. The amino and methyl groups can be introduced either before or after cyclization depending on the desired pathway. Optimization of reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity.
The latest advancements in green chemistry have also influenced the synthesis of this compound. Researchers are increasingly adopting eco-friendly methods such as microwave-assisted synthesis or enzymatic catalysis to reduce waste and improve efficiency. These approaches not only enhance sustainability but also enable access to more complex derivatives that were previously difficult to synthesize.
In conclusion, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (CAS No.7210-76-6) stands out as a versatile building block with wide-ranging applications across multiple disciplines. Its unique structure provides a foundation for exploring new chemical entities with potential therapeutic and agricultural benefits. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.
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